Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester
Description
Chemical Structure and Functional Groups The compound “Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]amino]-2-phenylethyl]-5-thiazolyl ester” is a highly functionalized organic molecule characterized by:
- A trifluoromethanesulfonyl (CF₃SO₃) group, which imparts strong electron-withdrawing properties and acts as an excellent leaving group in substitution reactions .
- A thiazolyl ester moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, which is often utilized in medicinal chemistry and agrochemicals for its stability and reactivity .
- A Boc-protected amino group [(1,1-dimethylethoxy)carbonylamino], which serves to protect amines during synthetic processes, particularly in peptide synthesis .
- A chiral center at the (1S)-position, indicating stereochemical specificity that may influence biological activity or synthetic pathways .
For example, thiazolyl esters with Boc-protected amino groups are synthesized using DAST (diethylaminosulfur trifluoride) as a fluorinating agent and purified via silica gel chromatography . Such compounds are commonly employed as intermediates in organic synthesis, particularly in the preparation of heterocycles or protected amino acid derivatives .
Properties
Molecular Formula |
C17H19F3N2O5S2 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-thiazol-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C17H19F3N2O5S2/c1-16(2,3)26-15(23)22-12(9-11-7-5-4-6-8-11)14-21-10-13(28-14)27-29(24,25)17(18,19)20/h4-8,10,12H,9H2,1-3H3,(H,22,23)/t12-/m0/s1 |
InChI Key |
MNLWPUFLEKLETN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NC=C(S2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=C(S2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester typically involves multi-step organic reactions. The starting materials often include methanesulfonic acid derivatives, trifluoromethyl-containing compounds, and thiazole precursors. Common synthetic routes may involve:
Esterification: Reacting methanesulfonic acid with an alcohol derivative.
Amidation: Forming an amide bond between an amine and a carboxylic acid derivative.
Thiazole Formation: Constructing the thiazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related methanesulfonic acid esters and thiazole derivatives is provided below:
Key Comparisons
Leaving Group Efficiency
- The target compound’s trifluoromethanesulfonyl group (CF₃SO₃) is superior to the methyl ester in ’s compound for nucleophilic substitution due to its strong electron-withdrawing nature, enhancing reaction rates .
- In contrast, the trifluoroborate group in ’s compound enables use in cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting divergent applications despite structural similarities .
Environmental and Thermodynamic Stability Methanesulfonic acid derivatives are noted for low toxicity and high biodegradability, as seen in marine methylotrophs that mineralize methanesulfonates . This suggests the target compound may have favorable environmental profiles compared to less degradable sulfonic esters.
Thermochemical Properties
- Alkali metal methanesulfonates (e.g., LiSO₃CH₃) exhibit high aqueous solubility and conductivity, properties that may extend to the target compound in electrochemical applications .
Research Findings and Implications
- Synthetic Utility: The Boc-protected amino group and trifluoromethanesulfonyl ester make the compound a versatile intermediate for peptide synthesis and heterocycle formation .
- Environmental Impact : Methanesulfonic acid derivatives are mineralized by marine bacteria (e.g., strains TR3 and PSCH4), reducing long-term ecological persistence .
- Electrochemical Potential: Analogous methanesulfonates are used as electrolytes in tin/lead electroplating, suggesting unexplored applications for the target compound .
Biological Activity
Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]amino]-2-phenylethyl]-5-thiazolyl ester (CAS No. 1355078-29-3) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula: C17H19F3N2O5S2
- Molecular Weight: 452.47 g/mol
- Appearance: White powder
- Purity: ≥ 98%
This compound is characterized by the presence of a thiazole ring and trifluoromethyl groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to methanesulfonic acid derivatives. For instance, a related compound demonstrated significant inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The IC50 values for these compounds ranged from 1.95 to 4.24 μM, showing superior efficacy compared to standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
Table 1: Comparative Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A (related) | 1.95 | TS Inhibition |
| Compound B (related) | 4.24 | TS Inhibition |
| Pemetrexed | 7.26 | TS Inhibition |
These findings suggest that methanesulfonic acid derivatives may be potent anticancer agents through similar mechanisms.
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds have also been investigated. Certain derivatives exhibited good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that modifications in the thiazole moiety can enhance antibacterial efficacy .
The biological activity of methanesulfonic acid derivatives is largely attributed to their ability to inhibit key enzymes involved in cellular processes:
- Thymidylate Synthase Inhibition: Compounds inhibit TS, leading to disrupted DNA synthesis in cancer cells.
- DNA Gyrase Inhibition: Some derivatives act as potent inhibitors against DNA gyrase, affecting bacterial replication .
Case Studies
In a notable study involving a series of synthesized thiazole derivatives, one compound demonstrated an IC50 value significantly lower than that of established drugs against various cancer cell lines (MCF-7 and HCT-116). This compound was found to be more effective than doxorubicin and 5-fluorouracil in terms of cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
